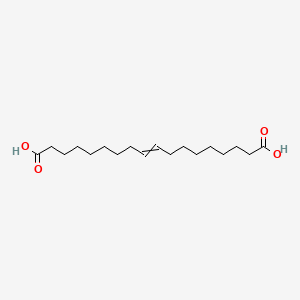

Acide octadéc-9-ènedioïque

Vue d'ensemble

Description

9-Octadecenedioic acid is a natural product found in Arabidopsis thaliana with data available.

Applications De Recherche Scientifique

Précurseur pour les polymères

L’acide octadéc-9-ènedioïque (cis-ODA) est un précurseur polyvalent de divers composés précieux, tels que les polymères . Il peut être obtenu à partir de ressources renouvelables, ce qui le rend très attractif pour l’industrie chimique où l’intérêt pour les procédés durables est croissant .

Efficacité de la biotransformation

Dans une étude, Candida tropicalis a été utilisé comme biocatalyseur à cellules entières pour la biotransformation de l’acide oléique, qui se trouve naturellement dans diverses graisses et huiles . Le procédé de production a été caractérisé et optimisé pour une productivité élevée .

Formation de corps lipidiques

Le débit d’alimentation en glucose a été identifié comme le paramètre de procédé le plus crucial influençant le rendement du produit, des débits élevés induisant l’incorporation de l’acide oléique dans les triacylglycérols et le stockage dans les corps lipidiques .

Production de polymères réticulés bio-sourcés

Les DCA insaturés à longue chaîne servent de précurseurs très utiles pour la production de polymères réticulés bio-sourcés . Ils peuvent être modifiés davantage, comme l’époxydation de la double liaison .

Intermédiaire organique

L’acide 9-octadécynoïque, un composé apparenté, est utilisé comme intermédiaire organique important . Il peut être utilisé dans les domaines agrochimique, pharmaceutique et des colorants .

Procédés durables

La synthèse chimique des isomères cis n’est actuellement pas possible . En revanche, la production biotechnologique permet des réactions très spécifiques et sélectives . Cela rend le cis-ODA très attractif pour l’industrie chimique où l’intérêt pour les procédés durables est croissant .

Mécanisme D'action

Target of Action

Octadec-9-enedioic acid is a long-chain fatty acid

Biochemical Pathways

Octadec-9-enedioic acid is a product of a biochemical process that converts ordinary alkanes and fatty acids into corresponding dicarboxylic acids . This process involves genetically bioengineered yeast strains as bioreactors

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octadec-9-enedioic acid. For instance, glucose feed rate was identified as a crucial process parameter influencing product yield, with high rates inducing oleic acid incorporation into triacylglycerols and storage in lipid bodies .

Safety and Hazards

Orientations Futures

The unsaturated long-chain α,ω-dicarboxylic acid 1,18-cis-octadec-9-enedioic acid (cis-ODA) is a versatile precursor of various valuable compounds, such as polymers . It can be obtained from renewable resources . This makes cis-ODA highly attractive for the chemical industry where there is a growing interest in sustainable processes .

Relevant Papers Several relevant papers were found during the search. They include research on the synthesis of new biobased polyamides , the effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency , and the synthesis and evaluation of newly E-octadec-9-enoic acid derivatives .

Analyse Biochimique

Biochemical Properties

Octadec-9-enedioic acid plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and other valuable compounds. It interacts with various enzymes and proteins during its biotransformation. For instance, the enzyme Candida tropicalis is used as a whole-cell biocatalyst to convert oleic acid into octadec-9-enedioic acid through ω-oxidation . This interaction is highly specific and selective, allowing for efficient production of the compound. Additionally, octadec-9-enedioic acid can be further modified through enzymatic reactions to produce other valuable derivatives .

Cellular Effects

Octadec-9-enedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect lipid body formation in Candida tropicalis, where high glucose feed rates induce the incorporation of oleic acid into triacylglycerols and storage in lipid bodies . This process is crucial for the efficient production of octadec-9-enedioic acid and highlights its role in cellular lipid metabolism.

Molecular Mechanism

The molecular mechanism of octadec-9-enedioic acid involves its interaction with specific enzymes and biomolecules. The compound undergoes ω-oxidation, where the terminal methyl group of oleic acid is oxidized to form octadec-9-enedioic acid . This reaction is catalyzed by enzymes such as Candida tropicalis, which facilitate the conversion through a series of oxidation steps. The resulting product can then participate in further biochemical reactions, including polymerization and other modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octadec-9-enedioic acid can vary over time. The stability and degradation of the compound are influenced by factors such as pH and glucose concentration. For example, maintaining an alkaline pH enhances the solubility of fatty and dicarboxylic acids, thereby increasing the productivity of octadec-9-enedioic acid . Over time, the compound may undergo degradation, leading to the formation of shorter-chain dioic acids and other by-products .

Dosage Effects in Animal Models

The effects of octadec-9-enedioic acid in animal models can vary with different dosages. At lower dosages, the compound may exhibit beneficial effects, such as promoting lipid metabolism and reducing inflammation. At higher dosages, it may cause adverse effects, including toxicity and metabolic stress . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

Octadec-9-enedioic acid is involved in several metabolic pathways, including the ω-oxidation of oleic acid. This process is catalyzed by enzymes such as Candida tropicalis, which convert oleic acid into octadec-9-enedioic acid through a series of oxidation steps . The compound can also be further degraded into shorter-chain dioic acids, which can participate in various biochemical reactions .

Transport and Distribution

Within cells and tissues, octadec-9-enedioic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments . The distribution of octadec-9-enedioic acid is influenced by factors such as pH and glucose concentration, which affect its solubility and availability for biochemical reactions .

Subcellular Localization

Octadec-9-enedioic acid is localized in various subcellular compartments, including lipid bodies and other organelles involved in lipid metabolism. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . These modifications direct octadec-9-enedioic acid to specific compartments, where it can participate in biochemical reactions and contribute to cellular processes.

Propriétés

IUPAC Name |

(E)-octadec-9-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKVIQSIHEQOF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019391 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-16-0 | |

| Record name | (9E)-9-Octadecenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadec-9-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

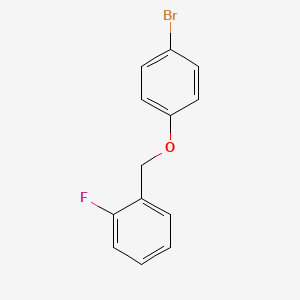

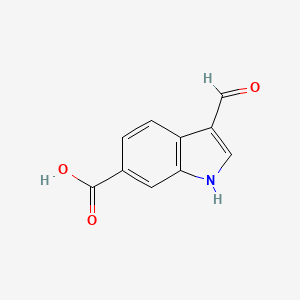

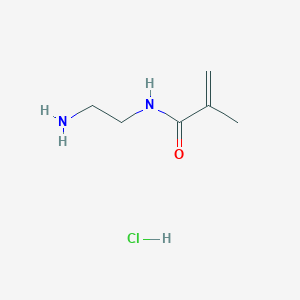

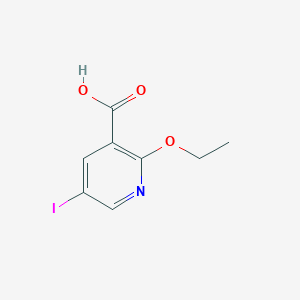

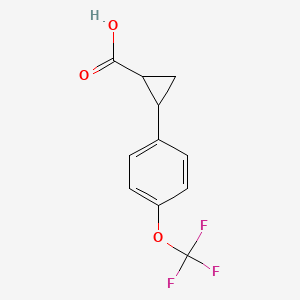

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)